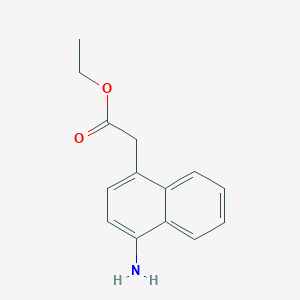

2-(4-氨基-1-萘基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(4-Amino-1-naphthyl)acetate is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss Ethyl 2-(4-Amino-1-naphthyl)acetate, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the alkylation of a phenol or naphthol derivative, followed by selective reduction or condensation reactions. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, was achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate and subsequent reduction . Another compound, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was synthesized through condensation and cyclization reactions starting from cinnamaldehyde, malononitrile, and naphthalene-1,6-diol . These methods could potentially be adapted for the synthesis of Ethyl 2-(4-Amino-1-naphthyl)acetate.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved using X-ray methods, revealing a monoclinic system with specific cell parameters . Similarly, the structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was determined to crystallize in the triclinic space group . These studies provide a basis for understanding the molecular geometry and intermolecular interactions that could be expected for Ethyl 2-(4-Amino-1-naphthyl)acetate.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to Ethyl 2-(4-Amino-1-naphthyl)acetate can be inferred from the reactions they undergo. For example, the transformation of enamino esters into heterocyclic systems involves condensation, substitution, and cyclization reactions . These reactions are indicative of the potential chemical behavior of Ethyl 2-(4-Amino-1-naphthyl)acetate in the presence of various reagents and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from spectroscopic and computational studies. The experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to electronic transitions based on DFT calculations . These findings suggest that similar spectroscopic techniques could be used to study the electronic properties of Ethyl 2-(4-Amino-1-naphthyl)acetate. Additionally, the crystal packing and non-covalent interactions in the crystal structures provide insights into the compound's stability and solubility .

科学研究应用

1. 抗肿瘤活性

与 2-(4-氨基-1-萘基)乙酸乙酯密切相关的化合物 2-[(2-氨基-3-氰基-4-苯乙基-4H-萘并[1,2-b]吡喃-8-基)氧基]乙酸乙酯已证明对某些癌细胞系增殖具有显着的抑制作用 (Liu 等人,2018 年).

2. 酶分析

羧酸酯水解酶的改良分析程序利用与 2-(4-氨基-1-萘基)乙酸乙酯相关的 1-萘酚来确定酶促水解 (Koeppen,1969 年).

3. 生物转化研究

在生物转化研究中,与 2-(4-氨基-1-萘基)乙酸乙酯密切相关的 (±)-1-(2-萘基)乙基等化合物已被用于通过使用植物块茎进行水解和氧化来生产醇和酮 (Mironowicz,1998 年).

4. 分子结构研究

对含有萘基团的化合物的晶体和分子结构的研究,类似于 2-(4-氨基-1-萘基)乙酸乙酯,有助于理解它们的化学性质和潜在的生物活性 (Kaur 等人,2012 年).

5. 手性化合物合成

2-(4-氨基-1-萘基)乙酸乙酯的结构类似物用于手性化合物的合成,例如乙基丙酮酸的对映选择性氢化 (Minder 等人,1995 年).

6. 不对称合成

在不对称合成中,与 2-(4-氨基-1-萘基)乙酸乙酯相关的对映酯 (2 R)-羟基-2-(1′,2′,3′,4′-四氢-1′,1′,4′,4′-四甲基-6′-萘基)乙酸乙酯已被合成作为在特定激动剂的产生中的中间体 (Patel 等人,2002 年).

作用机制

安全和危害

未来方向

The future directions of Ethyl 2-(4-Amino-1-naphthyl)acetate could involve its use in various research and development applications. For instance, the Schiff bases of similar compounds have been used as chemosensors for various ions . Additionally, truncated variants of similar compounds could benefit future engineering .

属性

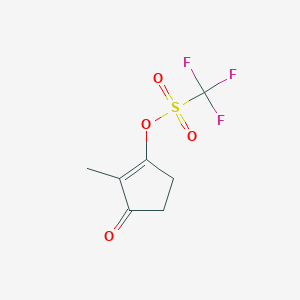

IUPAC Name |

ethyl 2-(4-aminonaphthalen-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8H,2,9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSNOLRCWSIIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3002317.png)

![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B3002320.png)

![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)

![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)

![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)

![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3002331.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)